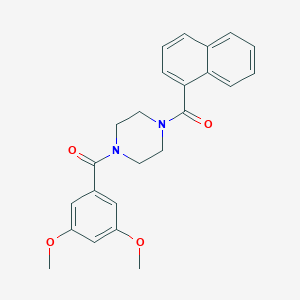![molecular formula C18H24N2O3 B249042 METHYL[2-(PYRIDIN-2-YL)ETHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B249042.png)
METHYL[2-(PYRIDIN-2-YL)ETHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“METHYL[2-(PYRIDIN-2-YL)ETHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE” is a complex organic compound that belongs to the class of amines This compound features a pyridine ring, a benzyl group with three methoxy substituents, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “METHYL[2-(PYRIDIN-2-YL)ETHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE” typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Pyridine Derivative: Starting with 2-bromoethylpyridine, react with sodium hydride and methylamine to form N-methyl-N-(2-pyridin-2-ylethyl)amine.
Introduction of the Benzyl Group: React the intermediate with 2,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate to obtain the final product.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyridine ring or the benzyl group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups or the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines and hydrogenated derivatives.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
Chemistry
Ligands in Coordination Chemistry: The compound can act as a ligand, coordinating with metal ions to form complexes.
Intermediates in Organic Synthesis: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine
Potential Therapeutic Agents: Studied for potential use as therapeutic agents due to their ability to interact with biological targets.
Biological Probes: Used as probes to study biological systems and pathways.
Industry
Catalysts: Used in the development of catalysts for various chemical reactions.
Material Science:
Mechanism of Action
The mechanism of action of “METHYL[2-(PYRIDIN-2-YL)ETHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE” depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine and benzyl groups can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(2-pyridin-2-ylethyl)amine: Lacks the benzyl group, making it less complex.
N-(2,4,5-trimethoxybenzyl)amine: Lacks the pyridine ring, affecting its coordination chemistry properties.
Uniqueness
“METHYL[2-(PYRIDIN-2-YL)ETHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE” is unique due to the presence of both the pyridine ring and the trimethoxybenzyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, from coordination chemistry to medicinal chemistry.
Properties
Molecular Formula |
C18H24N2O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-methyl-2-pyridin-2-yl-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C18H24N2O3/c1-20(10-8-15-7-5-6-9-19-15)13-14-11-17(22-3)18(23-4)12-16(14)21-2/h5-7,9,11-12H,8,10,13H2,1-4H3 |
InChI Key |
IJRDKVNCLDOROS-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2OC)OC)OC |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Dibenzo[b,d]furan-3-ylamino)-2-cyclohexen-1-one](/img/structure/B248959.png)
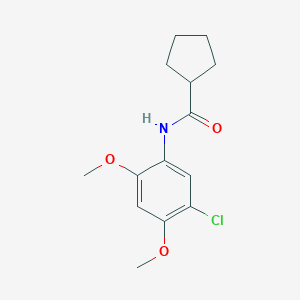
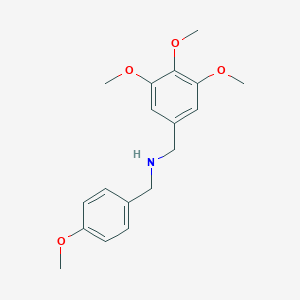
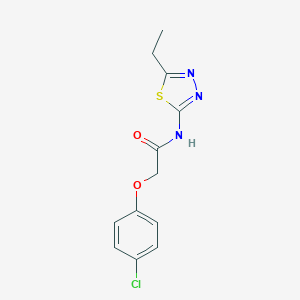
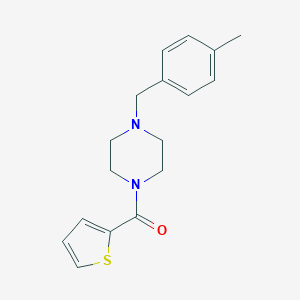
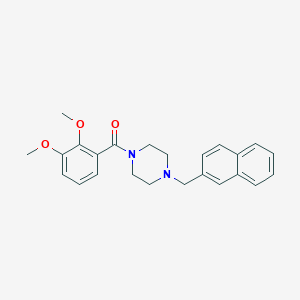
METHANONE](/img/structure/B248979.png)
![Biphenyl-4-yl{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B248980.png)
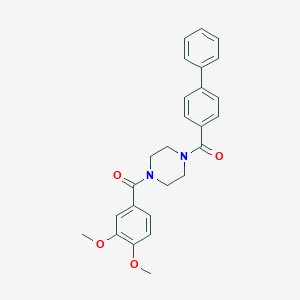
![Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B248982.png)
![2-(4-CHLOROPHENOXY)-1-[4-(3-PYRIDYLCARBONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B248983.png)
![Biphenyl-4-yl{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B248984.png)
![Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B248985.png)
